Cas no 2138081-67-9 (3-(3-Ethylpiperidin-1-yl)-4,4-dimethylcyclohexan-1-ol)

3-(3-Ethylpiperidin-1-yl)-4,4-dimethylcyclohexan-1-ol is a structurally complex cyclohexanol derivative featuring a piperidine substituent at the 3-position and dimethyl substitution at the 4-position. The ethyl group on the piperidine ring enhances lipophilicity, potentially influencing bioavailability and binding affinity in pharmacological applications. The cyclohexanol core provides a rigid scaffold, while the dimethyl substitution contributes to steric hindrance, which may improve metabolic stability. This compound is of interest in medicinal chemistry for its potential as an intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system receptors. Its well-defined stereochemistry and functional group arrangement make it a valuable building block for structure-activity relationship studies.
3-(3-Ethylpiperidin-1-yl)-4,4-dimethylcyclohexan-1-ol structure
2138081-67-9 structure
Product name:3-(3-Ethylpiperidin-1-yl)-4,4-dimethylcyclohexan-1-ol
CAS No:2138081-67-9
MF:C15H29NO
MW:239.396864652634
CID:6317792
PubChem ID:165491469

3-(3-Ethylpiperidin-1-yl)-4,4-dimethylcyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1161413
    • 3-(3-ethylpiperidin-1-yl)-4,4-dimethylcyclohexan-1-ol
    • 2138081-67-9
    • 3-(3-Ethylpiperidin-1-yl)-4,4-dimethylcyclohexan-1-ol
    • Inchi: 1S/C15H29NO/c1-4-12-6-5-9-16(11-12)14-10-13(17)7-8-15(14,2)3/h12-14,17H,4-11H2,1-3H3
    • InChI Key: KPRFQSSFWMMYRQ-UHFFFAOYSA-N
    • SMILES: OC1CCC(C)(C)C(C1)N1CCCC(CC)C1

Computed Properties

  • Exact Mass: 239.224914549g/mol
  • Monoisotopic Mass: 239.224914549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 23.5Ų

3-(3-Ethylpiperidin-1-yl)-4,4-dimethylcyclohexan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1161413-1.0g
3-(3-ethylpiperidin-1-yl)-4,4-dimethylcyclohexan-1-ol
2138081-67-9
1g
$0.0 2023-06-08

Additional information on 3-(3-Ethylpiperidin-1-yl)-4,4-dimethylcyclohexan-1-ol

Comprehensive Overview of 3-(3-Ethylpiperidin-1-yl)-4,4-dimethylcyclohexan-1-ol (CAS No. 2138081-67-9)

The compound 3-(3-Ethylpiperidin-1-yl)-4,4-dimethylcyclohexan-1-ol (CAS No. 2138081-67-9) is a structurally unique molecule that has garnered significant attention in pharmaceutical and chemical research. Its complex name reflects its intricate architecture, combining a piperidine moiety with a dimethylcyclohexanol backbone. This hybrid structure positions it as a promising candidate for various applications, particularly in drug discovery and material science. Researchers are increasingly exploring its potential due to its steric hindrance and hydrogen bonding capabilities, which are critical for modulating biological activity.

In recent years, the demand for novel synthetic intermediates like 3-(3-Ethylpiperidin-1-yl)-4,4-dimethylcyclohexan-1-ol has surged, driven by advancements in high-throughput screening and computational chemistry. The compound’s CAS No. 2138081-67-9 is frequently searched in academic and industrial databases, underscoring its relevance. A key area of interest is its role in designing central nervous system (CNS) therapeutics, where its lipophilicity and molecular rigidity may enhance blood-brain barrier penetration. This aligns with current trends in addressing neurodegenerative diseases, a hot topic in biomedical research.

The synthesis of 3-(3-Ethylpiperidin-1-yl)-4,4-dimethylcyclohexan-1-ol involves multi-step organic reactions, often leveraging catalytic hydrogenation and ring-forming strategies. Its 4,4-dimethylcyclohexanol segment contributes to metabolic stability, while the 3-ethylpiperidine group offers conformational flexibility. Such features are highly sought after in small-molecule drug development, particularly for targets like G-protein-coupled receptors (GPCRs). These attributes have also sparked interest in its use as a chiral auxiliary or ligand in asymmetric catalysis, a field experiencing rapid growth.

From an analytical perspective, CAS No. 2138081-67-9 is characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Its spectral data is often referenced in patent literature, highlighting its industrial value. Additionally, the compound’s logP and pKa values are meticulously studied to predict its behavior in biological systems. This aligns with the growing emphasis on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling in early-stage drug discovery, a recurring theme in AI-driven drug design queries.

Beyond pharmaceuticals, 3-(3-Ethylpiperidin-1-yl)-4,4-dimethylcyclohexan-1-ol has potential applications in agrochemicals and functional materials. Its steric bulk and polar functional groups make it a viable building block for crop protection agents or polymeric additives. This versatility resonates with the broader shift toward sustainable chemistry, a trending topic in both academic and corporate circles. Searches for eco-friendly synthetic routes often intersect with discussions about such multifunctional compounds.

In conclusion, 3-(3-Ethylpiperidin-1-yl)-4,4-dimethylcyclohexan-1-ol (CAS No. 2138081-67-9) exemplifies the convergence of structural ingenuity and practical utility. Its prominence in medicinal chemistry and material science is likely to grow, fueled by innovations in molecular modeling and green synthesis. As researchers continue to decode its properties, this compound may unlock new frontiers in targeted therapy and smart materials, addressing some of the most pressing challenges in modern science.

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